Picomolar Potency Against HGF/c-Met: Norleual vs. Angiotensin IV
Norleual competitively inhibits the binding of HGF to its receptor c-Met in mouse liver membranes with an IC50 of 3 pM [1]. In contrast, native angiotensin IV (Ang IV) does not inhibit HGF/c-Met binding at comparable concentrations, as its primary target is the AT4 receptor/IRAP [1]. This demonstrates that Norleual's HGF/c-Met inhibitory activity is a unique property not shared by its endogenous counterpart.
| Evidence Dimension | HGF/c-Met binding inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 3 pM |
| Comparator Or Baseline | Angiotensin IV: No inhibition at tested concentrations |
| Quantified Difference | >1000-fold selectivity for Norleual |
| Conditions | Mouse liver membrane binding assay |
Why This Matters
This establishes Norleual as a superior tool for studying HGF/c-Met-dependent pathways, where Ang IV and generic AT4 ligands are inactive.
- [1] Yamamoto BJ, Elias PD, Masino JA, Hudson BD, McCoy AT, Anderson ZJ, Varnum MD, Sardinia MF, Wright JW, Harding JW. The angiotensin IV analog Nle-Tyr-Leu-ψ-(CH2-NH2)3-4-His-Pro-Phe (norleual) can act as a hepatocyte growth factor/c-Met inhibitor. J Pharmacol Exp Ther. 2010 Apr;333(1):161-73. View Source
